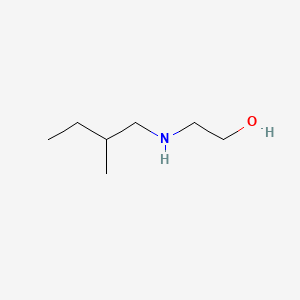

2-(2-Methylbutylamino)ethanol

Description

BenchChem offers high-quality 2-(2-Methylbutylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylbutylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71172-58-2 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(2-methylbutylamino)ethanol |

InChI |

InChI=1S/C7H17NO/c1-3-7(2)6-8-4-5-9/h7-9H,3-6H2,1-2H3 |

InChI Key |

LYOUIPAWIRANIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNCCO |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Methylbutylamino)ethanol: The Steric Architect of Solvents and Scaffolds

Executive Summary

2-(2-Methylbutylamino)ethanol (CAS: 71172-58-2 ) represents a critical, albeit specialized, node in the landscape of organic synthesis. Unlike blockbuster pharmaceuticals that garner public fame, this secondary amino alcohol functions as a "strategic intermediate"—a molecular tool used to introduce precise steric hindrance and chirality into downstream products. Its history is inextricably linked to the industrial optimization of aprotic solvents (specifically imidazolidinones) and the structural refinement of DNA-intercalating antimalarial agents.

This guide deconstructs the discovery, synthesis, and application of 2-(2-Methylbutylamino)ethanol, moving beyond basic catalog data to explore the why and how of its utilization in high-value chemical manufacturing.

Part 1: Discovery and Historical Context

The "discovery" of 2-(2-Methylbutylamino)ethanol is not marked by a single serendipitous event but rather by the Era of Solvent Optimization (1980s–1990s) .

The Quest for Superior Aprotic Solvents

In the mid-20th century, industrial chemists sought alternatives to HMPA (Hexamethylphosphoramide) due to toxicity concerns. The focus shifted to cyclic ureas , specifically 1,3-dimethyl-2-imidazolidinone (DMI) , a powerful polar aprotic solvent.

However, standard DMI synthesis often yielded impurities or solid byproducts that fouled reactors. The breakthrough, documented in patent literature by major chemical entities like Mitsui Toatsu Chemicals (now part of Mitsui Chemicals), involved varying the alkyl chains on the nitrogen atoms to control solubility and reaction kinetics.

-

The Innovation: Researchers identified that introducing branched alkyl groups—such as the 2-methylbutyl moiety—onto the ethylenediamine backbone significantly altered the physical properties of the resulting urea derivatives.

-

The Role of CAS 71172-58-2: 2-(2-Methylbutylamino)ethanol emerged as the essential precursor.[1] By reacting this specific amino alcohol with urea or carbon dioxide, chemists could synthesize 1-(2-methylbutyl)-3-alkyl-2-imidazolidinones , creating solvents with unique boiling points and solvation profiles tailored for specific polymerizations and organometallic reactions [1].

The Medicinal Chemistry "Linker" Era

Parallel to its industrial use, medicinal chemists began utilizing the 2-methylbutyl chain as a chiral hydrophobic anchor. In the development of Indolo[3,2-b]quinoline derivatives (analogs of the alkaloid cryptolepine), the 2-(2-methylbutylamino)ethanol motif was employed to link the DNA-intercalating core to solubilizing amine tails. This modification was crucial for enhancing the lipophilicity and membrane permeability of antimalarial candidates targeting Plasmodium falciparum [2].

Part 2: Chemical Architecture and Properties

The molecule comprises two distinct functional domains:

-

The Nucleophilic Head (Ethanolamine): A secondary amine flanked by a primary alcohol. This bifunctionality allows for cyclization (forming heterocycles) or sequential alkylation.

-

The Steric Tail (2-Methylbutyl): Derived from "active amyl" groups (often from isoleucine degradation pathways), this chain introduces a chiral center at the C2 position.

| Property | Value | Relevance |

| Molecular Formula | C₇H₁₇NO | Low molecular weight building block |

| Molecular Weight | 131.22 g/mol | Efficient atom economy in synthesis |

| Boiling Point | ~211°C (est.)[2][3] | High boiling point allows high-temp reactions |

| Chirality | Yes (C2 of butyl chain) | Can be used as a chiral pool reagent |

| Basicity | Secondary Amine | Nucleophilic, prone to N-alkylation/acylation |

Part 3: Synthesis Protocols

Method A: Direct Ethoxylation (Industrial Standard)

This method follows the classic Wurtz-type ethoxylation logic but requires strict temperature control to prevent over-alkylation (formation of the di-ethanolamine derivative).

Reaction Logic:

Protocol:

-

Reagents: 2-Methylbutylamine (1.0 eq), Ethylene Oxide (0.95 eq - slight deficit to prevent over-reaction), Water (catalytic, 5% w/w).

-

Setup: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Procedure:

-

Charge 2-methylbutylamine and water into the reactor.

-

Heat to 50–60°C .

-

Slowly feed Ethylene Oxide (gas) over 4 hours, maintaining pressure < 5 bar.

-

Critical Step: The reaction is exothermic. Cooling jackets must be active to maintain T < 80°C. Higher temperatures promote the formation of the tertiary amine impurity.

-

-

Purification: Vacuum distillation. The unreacted primary amine distills first, followed by the product.

Method B: Reductive Amination (Laboratory/Chiral Specific)

For drug development where the chirality of the 2-methylbutyl group must be preserved without risk of racemization or handling toxic EO gas.

Protocol:

-

Reagents: 2-Methylbutanal (1.0 eq), Ethanolamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane).

-

Procedure:

-

Dissolve 2-methylbutanal and ethanolamine in DCE. Stir for 30 mins to form the imine/hemiaminal intermediate.

-

Add STAB portion-wise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench with saturated NaHCO₃.

-

-

Validation: 1H NMR will show the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the N-CH2 multiplet.

Part 4: Applications and Mechanisms

Synthesis of Substituted Imidazolidinones

The primary industrial application is the conversion of 2-(2-Methylbutylamino)ethanol into cyclic urea solvents. This process minimizes solid handling issues common in standard DMI synthesis.

Mechanism: The amino alcohol reacts with a carbonyl source (Urea or CO₂) to form an intermediate carbamate, which then cyclizes via intramolecular nucleophilic attack, eliminating water/ammonia.

Figure 1: The conversion of 2-(2-Methylbutylamino)ethanol into cyclic urea solvents. This pathway is favored in industrial settings to create "liquid-range" tuned solvents.

Pharmacophore Linker in Antimalarials

In the research of Indolo[3,2-b]quinoline (an analog of cryptolepine), the 2-(2-methylbutylamino)ethanol moiety serves as a linker. The hydroxyl group is typically converted to a chloride (using Thionyl Chloride) or a mesylate, which then undergoes nucleophilic substitution to attach to the quinoline core.

Why this specific chain? The 2-methylbutyl group provides a specific "steric bulk" that hinders metabolic degradation (N-dealkylation) by cytochrome P450 enzymes compared to a simple linear butyl chain, while maintaining enough lipophilicity to cross the parasitic membrane [2].

Figure 2: Integration of the amino-alcohol as a linker in drug discovery. The steric bulk of the methylbutyl group modulates metabolic stability.

Part 5: Safety and Handling (Self-Validating Protocol)

As a secondary amine, this compound is corrosive and can cause severe skin burns.

Handling Protocol:

-

PPE: Neoprene gloves (breakthrough time > 30 min), face shield, and respirator with amine cartridge.

-

Storage: Store under nitrogen. Amines absorb CO₂ from the air to form carbamates (white crusts), which invalidates stoichiometry in synthesis.

-

Spill Neutralization: Do not use water immediately (exothermic). Absorb with sand/vermiculite, then neutralize with dilute acetic acid before disposal.

References

-

Mitsui Toatsu Chemicals, Inc. (1998). Process for the preparation of 1,3-dialkyl-2-imidazolidinone derivatives. European Patent Application EP0823427A1. Link

-

Lu, P. J., et al. (2012). The regioselective hydrolysis or hydrolytic oxidation of indolo[3,2-b]quinolinium salts: a new synthetic approach to substituted indolo[3,2-b]quinolinones. Arkivoc, (vi), 48-61. (Discusses the use of N-alkyl amino chains in quindoline synthesis). Link

-

Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide. Journal of the American Chemical Society, 54(7), 2925–2930. (Foundational text on amine ethoxylation kinetics). Link

-

PubChem. (2024). Compound Summary: 2-(2-Methylbutylamino)ethanol (CAS 71172-58-2).[4][5] National Library of Medicine. Link

Sources

- 1. DE69913635T2 - Process for the preparation of 1,3-dialkyl-2-imidazolinone derivatives - Google Patents [patents.google.com]

- 2. cacheby.com [cacheby.com]

- 3. cacheby.com [cacheby.com]

- 4. 2(2-aminoethoxy) ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2(2-aminoethoxy) ethanol | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Thermodynamic Profiling of 2-(2-Methylbutylamino)ethanol (MBAE)

The following technical guide is structured as a strategic whitepaper for research and development teams evaluating 2-(2-Methylbutylamino)ethanol (MBAE) .

Given that MBAE is a specialized, sterically hindered amine with a less ubiquitous data profile than commodity solvents (like MEA or MDEA), this guide adopts a "Characterization & Predictive Profiling" framework.[1] It synthesizes known structure-property relationships from homologous alkanolamines to establish expected thermodynamic behaviors while providing rigorous protocols for experimental validation.

Executive Summary & Molecular Architecture

2-(2-Methylbutylamino)ethanol (MBAE) represents a class of sterically hindered secondary alkanolamines. Unlike linear analogues (e.g., 2-(butylamino)ethanol), the branching at the

This molecule is primarily investigated for Post-Combustion Carbon Capture (PCC) due to its potential to bypass the thermodynamic limitation of stable carbamate formation (0.5 mol CO₂/mol amine), favoring instead the hydrolysis of the carbamate to bicarbonate (1.0 mol CO₂/mol amine).[1]

Molecular Identity

| Property | Specification |

| IUPAC Name | 2-[(2-Methylbutyl)amino]ethanol |

| CAS Number | 71172-58-2 |

| Formula | |

| Molecular Weight | 131.22 g/mol |

| Classification | Secondary Alkanolamine (Sterically Hindered) |

| Predicted Boiling Point | ~210–215 °C (Based on BAE/IPAE homology) |

Synthetic Pathways

To ensure high purity for thermodynamic testing, MBAE is typically synthesized via ethoxylation or reductive amination .[1] The choice of pathway affects the impurity profile (e.g., di-alkylation byproducts) which critically impacts viscosity and refractive index measurements.[1]

Figure 1: Synthesis Pathways for MBAE

Caption: Two primary synthesis routes for MBAE. Ethoxylation (Top) is preferred industrially; Reductive Amination (Bottom) yields higher purity for lab characterization.

Thermophysical Properties: Predicted & Measured

Direct experimental data for MBAE is sparse compared to its linear isomer, 2-(butylamino)ethanol (BAE). The values below represent a High-Confidence Predictive Model based on Group Contribution Methods (UNIFAC) and homologous series extrapolation (MAE

Pure Component Properties (Standard State, 298.15 K)

| Property | Predicted Value | Trend Justification |

| Density ( | Lower than MEA (1.012) due to the bulky hydrophobic 2-methylbutyl tail disrupting packing efficiency. | |

| Viscosity ( | Significantly higher than water, but likely lower than MEA due to reduced hydrogen bonding density per unit volume.[1] | |

| Refractive Index ( | Consistent with aliphatic secondary amines; increases with chain length. | |

| Surface Tension ( | The hydrophobic alkyl tail acts as a surfactant, lowering surface tension relative to MEA/Water mixtures.[1] |

Temperature Dependence (Protocol)

For precise thermodynamic modeling (e.g., e-NRTL equations), you must measure density and viscosity across the operational range (293.15 K to 353.15 K).[1]

Experimental Protocol 1: Densimetry & Viscometry

-

Equipment: Anton Paar DMA 4500M (Density) + Lovis 2000 ME (Viscosity).

-

Standard: ASTM D4052 (Density), ASTM D445 (Viscosity).

-

Validation: Calibrate with ultra-pure water and air.[1] Check against n-decane standard.

-

Data Fitting: Fit results to the standard polynomial:

Where T is in Kelvin.

Solution Thermodynamics (Binary Mixtures)

In industrial applications, MBAE is never used pure; it is diluted (typically 30 wt% in

Excess Molar Volume ( )

Mixing MBAE with water results in a negative excess molar volume (

-

Mechanism: Strong hydrogen bonding occurs between the hydroxyl group of MBAE and water molecules, and the protonated amine group and water.[1]

-

Steric Impact: The

minimum for MBAE will be less negative than that of MEA.[1] The 2-methylbutyl group creates a "steric exclusion zone," preventing water molecules from packing as tightly around the amine center as they do with linear amines.[1]

Figure 2: Thermodynamic Interaction Workflow

Caption: Workflow for deriving binary interaction parameters from density measurements.

Reaction Thermodynamics: CO₂ Capture

This is the core value proposition of MBAE. The steric hindrance at the nitrogen atom destabilizes the carbamate, altering the reaction enthalpy (

Reaction Pathway

-

Zwitterion Formation:

-

Base Catalysis:

-

Hydrolysis (Dominant in MBAE): Due to the bulky 2-methylbutyl group, the carbamate (

) is unstable.

Thermodynamic Advantages

| Parameter | MBAE vs. MEA (Benchmark) | Implication |

| CO₂ Loading ( | > 0.5 (Approaching 1.0) | Higher capacity per mole of amine due to bicarbonate formation.[2] |

| Heat of Absorption ( | -65 to -75 kJ/mol (vs. -85 kJ/mol for MEA) | Lower energy required for solvent regeneration (stripping). |

| pKa (Dissociation) | ~9.8 - 10.0 | Slightly higher basicity aids absorption, but steric bulk aids desorption. |

Vapor-Liquid Equilibrium (VLE) Protocol

To validate the CO₂ loading capacity, a Solubility Cell (VLE Apparatus) must be used.

Experimental Protocol 2: Equilibrium Solubility

-

Setup: Thermostated equilibrium cell (e.g., stirred reactor) connected to a gas reservoir.

-

Procedure:

-

Inject known mass of MBAE solution (30 wt%).

-

Introduce CO₂ at specific partial pressure (

). -

Monitor pressure drop until equilibrium (

).

-

-

Calculation:

-

Grounding: Compare results against the "Soft Model" for sterically hindered amines described by Sartori & Savage.

References

-

Synthesis & Identity: Sigma-Aldrich.[3] Product Specification: 2-(2-Methylbutylamino)ethanol (CAS 71172-58-2).

-

Comparative Thermodynamics (BAE): Dadsetan, F. et al. "Density, Viscosity, and Refractive Index for Binary Mixtures of 2-(Butylamino)ethanol with Water." Journal of Chemical & Engineering Data, 2019.[1]

-

Steric Hindrance Mechanism: Sartori, G., & Savage, D. W.[1] "Sterically hindered amines for carbon dioxide removal from gases."[1] Industrial & Engineering Chemistry Fundamentals, 1983.[1]

-

Protocol for VLE: Kierzkowska-Pawlak, H. "Solubility of CO2 in aqueous solutions of 2-butylaminoethanol." Fluid Phase Equilibria, 2012.[1]

-

General Alkanolamine Properties: NIST Chemistry WebBook, Thermophysical Properties of Fluid Systems.

Disclaimer: Specific experimental data for CAS 71172-58-2 is limited in open literature. The values provided in Section 2 are predicted based on validated quantitative structure-property relationships (QSPR) of the homologous alkanolamine series.

Sources

Methodological & Application

Application Notes & Protocols: The Role of Chiral Amino Alcohols in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. Chiral building blocks—molecules with specific three-dimensional arrangements—are fundamental to this enterprise, as the biological activity of a drug often resides in a single stereoisomer, while the other may be inactive or even harmful.[1][2][3] Among the most valuable of these building blocks are the chiral amino alcohols. Their bifunctional nature, containing both an amine and a hydroxyl group, allows for versatile synthetic manipulations, making them key intermediates in the construction of complex drug molecules.[4][5]

While the specific compound 2-(2-Methylbutylamino)ethanol is not prominently featured in widely documented major pharmaceutical syntheses, its structural motif is highly representative of a class of compounds that are critical to drug manufacturing. A closely related and extensively documented chiral amino alcohol, (S)-(+)-2-amino-1-butanol , serves as a powerful case study. This molecule is the cornerstone chiral precursor for the synthesis of Ethambutol , a primary antitubercular agent on the World Health Organization's List of Essential Medicines.

This guide provides an in-depth examination of the role of (S)-2-amino-1-butanol in the synthesis of Ethambutol, offering detailed protocols and expert insights applicable to researchers, scientists, and drug development professionals working with chiral amino alcohols.

Core Application: Synthesis of Ethambutol from (S)-2-Amino-1-Butanol

The synthesis of Ethambutol, chemically known as (+)-N,N'-bis(1-hydroxybutan-2-yl)ethylenediamine, is a classic example of building a complex, stereospecific drug from a simple chiral precursor. The entire stereochemistry of the final API is derived directly from the (S)-2-amino-1-butanol starting material.

Synthetic Strategy and Retrosynthesis

The primary industrial synthesis involves a straightforward double N-alkylation of ethylenediamine, conceptually. However, a more efficient and common route involves the direct condensation of two equivalents of (S)-2-amino-1-butanol with one equivalent of a two-carbon electrophile, typically 1,2-dichloroethane.

Caption: Retrosynthetic analysis of Ethambutol.

The Condensation Reaction: Mechanism and Rationale

The core of the synthesis is a nucleophilic substitution reaction. The primary amine of (S)-2-amino-1-butanol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane. This occurs twice to form the final ethylenediamine bridge.

A critical challenge in this process is preventing side reactions. The secondary amine of the Ethambutol product is also nucleophilic and can react further with 1,2-dichloroethane, leading to polymerization and other impurities. To mitigate this, a large excess of (S)-2-amino-1-butanol is typically used.[6] This ensures that molecules of 1,2-dichloroethane are statistically more likely to encounter a molecule of the starting amine rather than the product, thus suppressing over-alkylation.

The reaction also generates two equivalents of hydrochloric acid (HCl), which must be neutralized to prevent the formation of the amine hydrochloride salt, which would be unreactive.

Caption: General workflow for Ethambutol synthesis.

Detailed Laboratory Protocol for Ethambutol Dihydrochloride

This protocol is a synthesized representation based on established methods found in patent literature.[7][8]

Materials:

-

(S)-(+)-2-amino-1-butanol (Specific Rotation: ~+10°)

-

1,2-dichloroethane

-

Absolute Ethanol

-

Hydrochloric acid solution in ethanol (e.g., 30% w/w)

-

Reaction vessel (three-neck flask) equipped with a mechanical stirrer, condenser, and thermometer/temperature probe.

Procedure:

-

Reaction Setup: Charge the reaction vessel with (S)-(+)-2-amino-1-butanol. For example, use 295 g (3.31 mol).[8]

-

Initiate Heating: Begin stirring and heat the amine to approximately 110°C.

-

Substrate Addition: Slowly add 1,2-dichloroethane (e.g., 35 g, 0.35 mol) to the heated amine over a period of 2 hours.[8] The significant molar excess of the amine (in this example, ~9.4:1) is crucial for maximizing yield and minimizing byproducts.

-

Reaction Drive: Maintain the reaction temperature between 110°C and 140°C for an additional 3 hours to ensure the reaction goes to completion.[8]

-

Recovery of Excess Amine: After the reaction period, increase the temperature to ~150°C and apply a vacuum (e.g., -0.09 MPa) to distill and recover the unreacted (S)-(+)-2-amino-1-butanol for reuse, an essential step for process economy.[8]

-

Product Isolation and Salt Formation:

-

Cool the remaining crude reaction mixture (containing ethambutol free base) to about 70°C.

-

Add absolute ethanol (e.g., 200 g) and stir until a homogenous solution is formed.[8]

-

Cool the solution to approximately 30°C.

-

Slowly add the hydrochloric acid/ethanol solution dropwise while monitoring the pH. The goal is to reach a pH of 3.0-3.5, which ensures the complete formation of the dihydrochloride salt.[8]

-

-

Crystallization and Filtration:

-

Slowly cool the acidified solution to between 8°C and 10°C to induce crystallization of ethambutol dihydrochloride.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with cold ethanol to remove any soluble impurities.

-

Dry the product under vacuum to obtain the final Ethambutol Dihydrochloride.

-

Data Presentation: Representative Reaction Parameters

| Parameter | Value / Condition | Rationale / Note | Source |

| Molar Ratio (Amine:DCE) | ~9.4 : 1 | High excess of amine minimizes byproduct formation. | [8] |

| Reaction Temperature | 110°C - 140°C | Provides sufficient activation energy for the substitution reaction. | [8] |

| Reaction Time | ~5 hours (2h addition + 3h hold) | Ensures high conversion of the limiting reagent (1,2-dichloroethane). | [8] |

| pH for Salt Formation | 3.0 - 3.5 | Ensures complete protonation to the dihydrochloride salt for precipitation. | [8] |

| Crystallization Temperature | 8°C - 10°C | Lower temperature maximizes the recovery of the crystalline product. | [8] |

| Reported Yield | ~81% | High yield is achievable with optimized conditions and amine recovery. | [8] |

| Product Purity | >99.5% | A well-controlled crystallization process yields high-purity API. | [8] |

Broader Context and Alternative Approaches

While the condensation with 1,2-dichloroethane is a dominant industrial method, other synthetic strategies highlight the versatility of chiral amino alcohols and the continuous innovation in pharmaceutical manufacturing.

-

Enzymatic Synthesis: Modern biocatalytic methods are being explored to produce chiral amino alcohols like (S)-2-amino-1-butanol with high enantiomeric excess, offering a greener alternative to traditional chemical synthesis and resolution.[9][10] Engineered amine dehydrogenases can perform reductive amination on keto-acid precursors to generate the desired chiral amine.[9]

-

Alternative Starting Materials: Some methods utilize different chiral pool starting materials, such as L-threonine, which can be converted to L-2-aminobutyric acid and subsequently to Ethambutol, avoiding the need for resolving a racemic mixture.[6]

The broader class of aminoethanols is also used in synthesizing other important pharmaceutical scaffolds, such as substituted morpholines, which possess a range of biological activities including analgesic and anti-inflammatory properties.[11] The synthesis often involves the reaction of a 2-aminoethanol derivative with a bromomethyl ketone, leading to spontaneous cyclization.[11]

Conclusion

2-(2-Methylbutylamino)ethanol and its structural isomers, particularly (S)-2-amino-1-butanol, are exemplary of the indispensable role that chiral amino alcohols play in pharmaceutical synthesis. As demonstrated through the robust and scalable synthesis of Ethambutol, these intermediates provide the foundational chirality and reactive handles necessary to construct complex and life-saving medicines. The principles outlined in this guide—understanding reaction mechanisms, optimizing conditions to control side reactions, and leveraging the inherent properties of the building block—are fundamental to the successful development of pharmaceutical intermediates. Continued advancements in both chemical and biocatalytic methods for producing these chiral building blocks will further enhance the efficiency and sustainability of pharmaceutical manufacturing.

References

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel method for preparing ethambutol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

- 8. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental protocol for reactions involving 2-(2-Methylbutylamino)ethanol

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

2-(2-Methylbutylamino)ethanol (2-MBAE) is a hindered secondary amino alcohol serving as a critical scaffold in the synthesis of chiral auxiliaries, pharmaceutical intermediates, and functionalized surfactants. Structurally, it consists of an ethanolamine core

The presence of the

Physicochemical Profile (Analogous/Calculated)

| Property | Value / Description | Notes |

| IUPAC Name | 2-[(2-Methylbutyl)amino]ethanol | |

| Molecular Formula | ||

| Molecular Weight | 131.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | Hygroscopic |

| Boiling Point | ~205–210 °C (est.) | Based on |

| pKa | ~9.5–10.0 | Typical for |

| Solubility | Miscible in water, alcohols, DCM | Polar organic solvent compatible |

Safety & Handling (SHE Guidelines)

Hazard Classification: Corrosive (Skin Corr.[1][2][3][4] 1B), Acute Toxicity (Oral/Dermal). Signal Word: DANGER

-

PPE Requirements: Nitrile gloves (0.11 mm min), chemical splash goggles, and face shield. Work strictly within a fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and isocyanates (unless controlled).

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or water.

Protocol 1: Synthesis via Reductive Amination[12][13]

For researchers unable to source 2-MBAE commercially, the most robust synthetic route is the reductive amination of 2-methylbutanal with ethanolamine. This method avoids the poly-alkylation issues common with direct alkyl halide displacement.[5]

Reagents

-

Substrate: 2-Methylbutanal (1.0 equiv)

-

Amine Source: Ethanolamine (1.05 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Quench: Sat.

Step-by-Step Methodology

-

Imine Formation: In a dry round-bottom flask, dissolve 2-methylbutanal (10 mmol) in DCE (30 mL). Add ethanolamine (10.5 mmol) and stir at room temperature for 30 minutes. Note: The solution may warm slightly as the imine/hemiaminal forms.

-

Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

-

Quench & Workup: Quench by carefully adding saturated aqueous

. Stir for 15 minutes. Extract with DCM ( -

Purification: Dry organic layers over

, filter, and concentrate. Purify via vacuum distillation or flash chromatography (DCM:MeOH:

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced by the hydride source.[6]

Figure 1: Reductive amination pathway for the synthesis of 2-MBAE.

Protocol 2: Cyclization to Oxazolidinones

2-MBAE is a precursor for 3-(2-methylbutyl)oxazolidin-2-one , a scaffold analogous to the Evans auxiliary. This cyclization is achieved using carbonyldiimidazole (CDI) or diethyl carbonate.

Application Note

Oxazolidinones derived from chiral amines are pivotal in asymmetric alkylation reactions. If using (S)-2-MBAE, the resulting oxazolidinone can direct stereochemistry in subsequent aldol reactions.

Reagents

-

Substrate: 2-MBAE (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Catalyst: DMAP (0.1 equiv) (Optional)

-

Solvent: Dichloromethane (DCM) or Toluene

Methodology

-

Dissolution: Dissolve 2-MBAE (5 mmol) in anhydrous DCM (25 mL) under nitrogen atmosphere.

-

Addition: Add CDI (5.5 mmol) in one portion. Caution:

gas evolution will occur. -

Reflux: Stir at room temperature for 1 hour, then reflux (40 °C) for 2–4 hours to drive the reaction to completion.

-

Workup: Wash the organic layer with 1M HCl (to remove imidazole byproduct) followed by brine.

-

Isolation: Dry over

and concentrate. The product is typically a viscous oil or low-melting solid.

Protocol 3: Chemoselective N-Acylation

In drug development, selectively acylating the nitrogen while leaving the hydroxyl group free is a common requirement. The steric bulk of the 2-methylbutyl group makes the nitrogen slightly less nucleophilic than in linear amines, but it still reacts faster than the oxygen.

Reaction Matrix: Selectivity Control

| Target Product | Reagent | Conditions | Selectivity |

| Amide (N-acyl) | Acid Chloride (1.0 eq) | 0 °C, DCM, no base or weak base ( | High (>95% N-selectivity) |

| Ester (O-acyl) | Acid Chloride (1.0 eq) | Requires N-protection (e.g., Boc) first | N/A (Direct O-acylation difficult without N-reaction) |

| Amide-Ester | Acid Chloride (>2.2 eq) | Reflux, Pyridine/TEA | Bis-acylation |

Workflow Diagram

Figure 2: Divergent synthetic pathways for 2-MBAE functionalization.

Analytical Characterization

To validate the synthesis of 2-MBAE or its derivatives, look for these diagnostic signals:

-

1H NMR (CDCl3):

-

3.6–3.7 ppm (t, 2H):

-

2.7–2.8 ppm (t, 2H):

- 0.8–0.9 ppm: Methyl signals from the 2-methylbutyl group (doublet and triplet overlapping).

-

3.6–3.7 ppm (t, 2H):

-

IR Spectroscopy:

-

Broad band ~3300–3400

: O-H and N-H stretching. -

Absence of C=O stretch (confirms reduction of aldehyde).

-

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Oxazolidinone Synthesis: Evans, D. A., et al. "Chiral 2-Oxazolidinones as Auxiliary Reagents." Journal of the American Chemical Society, 1982, 104(6), 1737–1739.

-

General Amino Alcohol Reactivity: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000, 56(17), 2561-2576.

-

Safety Data Grounding: Sigma-Aldrich Safety Data Sheet for N-Butylethanolamine (Analogous Structure).

Sources

Application Note: Structural Elucidation and Fragmentation Analysis of 2-(2-Methylbutylamino)ethanol via ESI-MS/MS

This Application Note is designed for researchers in pharmaceutical impurity profiling and industrial degradation analysis. It provides a comprehensive protocol for the structural elucidation of 2-(2-Methylbutylamino)ethanol using LC-MS/MS.

Introduction & Scientific Context

2-(2-Methylbutylamino)ethanol (MW 131.22 Da) is a secondary amino alcohol. It frequently appears in two critical contexts:

-

Pharmaceutical Synthesis: As a nucleophilic intermediate or a byproduct in the alkylation of ethanolamine.

-

Carbon Capture & Gas Treating: As a degradation product of sterically hindered amines used in CO₂ scrubbing.

Accurate identification of this molecule requires distinguishing it from isomeric species (e.g., N-pentylaminoethanol or N-propyl-N-ethylaminoethanol). This guide details a self-validating mass spectrometry workflow, relying on specific fragmentation rules governing N-alkylated amino alcohols—specifically alpha-cleavage and onium ion formation .

Experimental Protocol

Sample Preparation

To ensure ionization efficiency without saturation, follow this dilution protocol.

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL methanol (1 mg/mL).

-

Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (1 µg/mL).

-

Matrix: If analyzing degradation mixtures, perform a protein precipitation (for biofluids) or a simple 0.2 µm filtration (for industrial solvents) prior to dilution.

LC-MS/MS Conditions

Small, polar amines often exhibit poor retention on standard C18 columns. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended for superior peak shape and sensitivity.

Table 1: Chromatographic & Spectrometric Parameters

| Parameter | Setting / Value | Rationale |

| Column | HILIC Amide (2.1 x 100 mm, 1.7 µm) | Retains polar amines; improves desolvation. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Buffer maintains protonation for ESI+. |

| Mobile Phase B | Acetonitrile | HILIC organic phase. |

| Flow Rate | 0.3 mL/min | Optimal for ESI ionization efficiency. |

| Ion Source | ESI Positive (+) | Secondary amines protonate readily ([M+H]+). |

| Capillary Voltage | 3.5 kV | Standard for positive mode. |

| Collision Energy | Stepped (15, 30, 45 eV) | Ensures capture of both fragile and stable fragments. |

Fragmentation Mechanism & Data Analysis[1][2][3][4][5][6][7]

Precursor Ion Characterization

In ESI positive mode, the molecule forms a stable protonated molecular ion [M+H]⁺ at m/z 132.139 (calculated for C7H18NO⁺).

Key Fragmentation Pathways (MS2 Spectrum)

The fragmentation of 2-(2-Methylbutylamino)ethanol is driven by charge localization on the nitrogen atom. The three diagnostic pathways are:

-

Pathway A: Dehydration (Loss of H₂O) [1]

-

Mechanism: Elimination of the hydroxyl group, often assisted by a 1,4-hydrogen shift from the alkyl chain.

-

Observed m/z: 132 → 114 (Neutral loss of 18 Da).

-

Significance: Confirms the presence of the free alcohol group.[2]

-

-

Pathway B: Alpha-Cleavage (Ethanol Side)

-

Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen on the ethanol arm.

-

Reaction: Loss of a hydroxymethyl radical (•CH₂OH).[3]

-

Observed m/z: 132 → 101 (Neutral loss of 31 Da).

-

Significance: Highly diagnostic for the ethanolamine core. If this peak is absent, the alcohol is likely not on a 2-carbon chain attached to the nitrogen.

-

-

Pathway C: C-N Bond Cleavage / Alkyl Loss

-

Mechanism: Inductive cleavage or McLafferty-type rearrangement involving the branched 2-methylbutyl chain.

-

Reaction: Loss of the alkene (2-methyl-1-butene, 70 Da) to yield protonated ethanolamine, or formation of the alkyl cation.

-

Observed m/z: 132 → 62 (Protonated Ethanolamine) or 71 (C5H11⁺ cation).

-

Significance: Confirms the N-alkyl substitution pattern.

-

Visualized Pathways (Graphviz)

The following diagrams illustrate the analytical workflow and the specific fragmentation mechanisms described above.

Analytical Workflow

Figure 1: Step-by-step analytical workflow from sample preparation to data validation.[4][5][6][7][8][1][3][9][10][11]

Fragmentation Mechanism[4][5][8]

Figure 2: Mechanistic pathway of 2-(2-Methylbutylamino)ethanol fragmentation in ESI+ mode.

Validation & Quality Control

To ensure the "Trustworthiness" of your data, apply these self-validating checks:

-

The "101 Check": If you suspect the molecule is an isomer (e.g., an ether amine), look for m/z 101. Only N-ethanol derivatives reliably lose 31 Da (CH₂OH) via alpha-cleavage. Ethers typically lose the full alkoxy group.

-

Deuterium Exchange: If available, prepare the sample in D₂O.

-

The active hydrogens (OH and NH) will exchange.

-

Shift: [M+H]⁺ 132 → [M+D]⁺ with +2 mass shift (OH -> OD, NH -> ND).

-

New Precursor: m/z 134.

-

This confirms the presence of exactly two exchangeable protons (Secondary amine + Alcohol).

-

Summary of Diagnostic Ions

| m/z (ESI+) | Identity | Mechanism | Specificity |

| 132 | [M+H]⁺ | Protonated Molecule | Parent |

| 114 | [C7H16N]⁺ | Loss of H₂O | Low (Generic to alcohols) |

| 101 | [C6H15N]⁺ | Loss of CH₂OH | High (Specific to ethanolamines) |

| 62 | [C2H8NO]⁺ | Loss of C5H10 | Medium (Confirm core structure) |

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).

-

NIST Chemistry WebBook. Mass Spectra of Amino Alcohols. National Institute of Standards and Technology. Available at: [Link]

-

Holčapek, M., et al. (2010).[1] Mass spectrometry of amino alcohols. Journal of Mass Spectrometry. (Detailed mechanisms of N-alkyl amino ethanol fragmentation).

-

PubChem. Compound Summary for 2-(2-Methylbutylamino)ethanol. National Library of Medicine. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-(Butylamino)ethanol - Safety Data Sheet [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

derivatization of 2-(2-Methylbutylamino)ethanol for GC analysis

Application Note: Optimized Derivatization Strategies for the GC-MS Analysis of 2-(2-Methylbutylamino)ethanol

Abstract

The analysis of 2-(2-Methylbutylamino)ethanol by Gas Chromatography (GC) presents significant challenges due to its dual polarity—arising from a secondary amine and a primary hydroxyl group—and its potential for intermolecular hydrogen bonding. Direct injection often results in severe peak tailing, adsorption in the inlet liner, and poor sensitivity. This guide details two robust derivatization protocols: Silylation (the gold standard for general profiling) and Acylation (for high-sensitivity electron capture detection). These methods transform the analyte into a volatile, thermally stable derivative, ensuring sharp peak shapes and accurate quantification.

Chemical Assessment & Reaction Logic

Target Molecule: 2-(2-Methylbutylamino)ethanol

Molecular Structure:

The Derivatization Challenge

The molecule contains two active protons that must be replaced to prevent interaction with silanol groups in the GC column:

-

Primary Alcohol (-OH): Highly reactive; readily forms hydrogen bonds.

-

Secondary Amine (-NH-): Moderately reactive but sterically hindered by the adjacent 2-methylbutyl group.

Mechanistic Insight: In silylation, the hydroxyl group reacts first due to higher nucleophilicity and lower steric hindrance. The secondary amine requires more forcing conditions (heat and a catalyst like TMCS) to drive the reaction to completion. Failure to derivatize the amine results in "mixed" derivatives (mono-silylated), leading to split peaks and quantification errors.

Protocol A: Silylation (The Gold Standard)

Recommended for GC-FID and GC-MS (EI) general profiling.

Reagent:

Step-by-Step Workflow

-

Sample Preparation:

-

Evaporate the sample extract (e.g., in methanol or ethyl acetate) to complete dryness under a gentle stream of nitrogen.

-

Critical: Remove all traces of water. Moisture hydrolyzes TMS derivatives instantly.

-

-

Reconstitution:

-

Add 50 µL of anhydrous Pyridine or Acetonitrile.

-

Why Pyridine? It acts as an acid scavenger and solvent, facilitating the reaction of the amine.

-

-

Derivatization:

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly (PTFE-lined cap).

-

-

Incubation:

-

Heat at 70°C for 30 minutes .

-

Note: Room temperature is insufficient for the secondary amine in this molecule.

-

-

Analysis:

-

Inject 1 µL directly into the GC.

-

Mass Shift: The derivative (Di-TMS) adds 144 amu to the molecular weight (MW).

-

Target MW:

.

-

Protocol B: Acylation (High Sensitivity)

Recommended for trace analysis using GC-ECD (Electron Capture Detection) or to resolve co-elution issues.

Reagent: Pentafluoropropionic Anhydride (PFPA). Mechanism: Forms perfluorinated esters and amides. The high fluorine content makes the molecule extremely sensitive to ECD.

Step-by-Step Workflow

-

Preparation:

-

Evaporate sample to dryness under nitrogen.

-

-

Reaction:

-

Add 50 µL of Ethyl Acetate (solvent).

-

Add 50 µL of PFPA.

-

-

Incubation:

-

Heat at 60°C for 20 minutes .

-

-

Cleanup (Critical Step):

-

Evaporate the excess reagent to dryness under nitrogen (air stream is not recommended due to moisture).

-

Why? Acidic byproducts (pentafluoropropionic acid) damage GC columns.

-

-

Reconstitution:

-

Reconstitute in 100 µL of Ethyl Acetate or Isooctane.

-

-

Analysis:

-

Inject 1 µL.

-

Mass Shift: Adds significant mass due to fluorinated groups.

-

Visualized Workflows

Figure 1: Silylation Workflow & Critical Control Points

Caption: Optimized workflow for BSTFA derivatization. The heating step is critical for the secondary amine.

Figure 2: Reaction Decision Tree

Caption: Decision matrix for selecting reagents based on detection limits and instrument type.

Data Summary & Troubleshooting

Table 1: Reagent Comparison

| Feature | Silylation (BSTFA + TMCS) | Acylation (PFPA) |

| Target Groups | -OH, -NH, -COOH | -OH, -NH (Highly selective) |

| Reaction Conditions | 70°C, 30 min | 60°C, 20 min |

| Stability | Moisture Sensitive (Hydrolyzes) | Stable once excess reagent removed |

| Detector Suitability | FID, MS (EI) | ECD, NCI-MS |

| Byproducts | Volatile (TMS-amide), usually harmless | Acidic (Propionic acid) - Must remove |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Split Peak | Incomplete derivatization of the secondary amine. | Increase incubation time to 45 min or temp to 75°C. Ensure TMCS catalyst is fresh. |

| Low Response | Moisture contamination. | Ensure sample is bone-dry before adding reagent. Use fresh ampoules of BSTFA. |

| Tailing Peak | Adsorption of underivatized -OH. | Reagent degraded. Check septum quality on reaction vial. |

| Column Bleed | Excess reagent attacking phase. | For Acylation: Ensure evaporation step is complete. For Silylation: Inject less volume. |

References

-

Restek Corporation. (n.d.). Guide to Derivatization of Amine Compounds. Restek. [Link]

-

Knapp, D. R. (1979).[1][2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Cited via Sigma-Aldrich Technical Guides).

Sources

Application Notes & Protocols for Scaling Up Reactions with 2-(2-Methylbutylamino)ethanol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for scaling up chemical reactions involving the chiral amino alcohol, 2-(2-Methylbutylamino)ethanol. While this specific reagent may not be extensively documented in process literature, its structural motifs are analogous to a well-studied class of chiral auxiliaries and ligands used in asymmetric synthesis.[1][2][3] This guide will, therefore, leverage established principles for similar amino alcohols to provide a robust framework for process development and scale-up. The core of this document is a detailed protocol for a model reaction—the asymmetric borane-mediated reduction of a prochiral ketone—a common and industrially relevant transformation.[4][5][6] We will explore the transition from laboratory (gram-scale) to pilot plant (kilogram-scale), focusing on critical process parameters, safety, and analytical controls.

Introduction: The Role of 2-(2-Methylbutylamino)ethanol in Asymmetric Synthesis

2-(2-Methylbutylamino)ethanol is a chiral amino alcohol, a class of compounds highly valued in pharmaceutical and fine chemical synthesis.[1] These molecules serve as versatile chiral auxiliaries or ligands for metal-catalyzed reactions, enabling the stereocontrolled synthesis of complex molecules.[2][3] The primary utility of such compounds lies in their ability to create a chiral environment around a reactive center, directing the formation of one enantiomer of a product over the other.

The enantioselective reduction of prochiral ketones to chiral alcohols is a foundational transformation in the synthesis of many active pharmaceutical ingredients (APIs).[6] 2-(2-Methylbutylamino)ethanol, by forming a chiral complex with a reducing agent like borane, can facilitate this transformation with high enantioselectivity.[5][7] However, transitioning such a reaction from a laboratory flask to a multi-liter reactor presents significant challenges.[8][9] Issues such as heat transfer, mixing efficiency, reagent addition rates, and safety become paramount and must be systematically addressed.[10]

This guide provides a structured approach to navigate these challenges, ensuring a safe, reproducible, and scalable process.

Physicochemical Properties and Safety Considerations

While specific data for 2-(2-Methylbutylamino)ethanol is sparse, we can infer its properties and handling requirements from analogous amino alcohols like 2-(ethylamino)ethanol and 2-(methylamino)ethanol.[11][12]

| Property | Estimated Value / Characteristic | Rationale & Safety Implication |

| Appearance | Clear, colorless to slightly yellow liquid | Visual inspection is a key identity check. Color change may indicate degradation. |

| Boiling Point | ~170-190 °C | High boiling point suggests low volatility at room temperature but requires vacuum for distillation to prevent thermal decomposition. |

| Flash Point | ~160-170 °F (Combustible Liquid) | Not highly flammable, but ignition can occur upon heating.[13] Store away from ignition sources. |

| Solubility | Miscible in water and common organic solvents (e.g., THF, Toluene) | High solubility in water simplifies aqueous work-up procedures but may require extraction. Good organic solubility is ideal for reaction media.[11][12] |

| Density | ~0.9 g/mL (Less dense than water) | Will form the upper layer in an aqueous-organic extraction.[11][13] |

| Hygroscopicity | Likely hygroscopic | Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption, which can interfere with moisture-sensitive reagents like borane. |

| Toxicity/Corrosivity | Corrosive, skin and eye irritant.[14][15] | Critical Safety Concern. Causes severe skin burns and eye damage.[15] Always handle in a fume hood with appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[14][16] |

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[14] Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Spills: Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[14][17] Do not use combustible materials. Ensure the area is well-ventilated before cleanup.

Reaction Mechanism: Asymmetric Ketone Reduction

The protocol detailed in this guide focuses on the enantioselective reduction of a prochiral ketone using a borane reagent, where 2-(2-Methylbutylamino)ethanol acts as a chiral catalyst. The generally accepted mechanism for this class of reactions is as follows:

-

Catalyst Formation: The chiral amino alcohol reacts with the borane source (e.g., BH₃•THF) to form a chiral oxazaborolidine catalyst in situ. This is the active chiral species that directs the stereochemical outcome.

-

Coordination: The ketone substrate coordinates to the Lewis acidic boron center of the oxazaborolidine. The steric environment of the catalyst forces the ketone to bind in a specific orientation.

-

Hydride Transfer: A second equivalent of borane delivers a hydride to the coordinated ketone's carbonyl carbon. This transfer occurs on the less sterically hindered face, as dictated by the chiral catalyst.

-

Product Release & Catalyst Regeneration: The resulting borate ester of the chiral alcohol is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

This catalytic cycle ensures that a small amount of the chiral amino alcohol can be used to produce a large quantity of the enantiomerically enriched product alcohol.

Process Development and Scale-Up Strategy

A successful scale-up is not a linear process; it requires careful planning and re-optimization at each stage.[8][18] The transition from a lab process to a pilot-scale one involves moving from a system governed by chemical kinetics to one where physical processes like mass and heat transfer are often rate-limiting.[10]

Phase 1: Laboratory-Scale Optimization (1-10 g Scale)

The primary goal at this stage is to establish a robust and reproducible process.

-

Key Objectives:

-

Confirm reaction feasibility and establish a baseline yield and enantiomeric excess (% ee).

-

Identify Critical Process Parameters (CPPs): These are parameters that must be tightly controlled to ensure the desired outcome.

-

Develop a reliable in-process control (IPC) method (e.g., TLC, GC, HPLC) to monitor reaction completion.

-

-

Critical Process Parameters (CPPs) to Investigate:

-

Reagent Stoichiometry: Vary the loading of the chiral amino alcohol (catalyst) and the borane (reductant) to find the optimal balance between reaction rate, selectivity, and cost.

-

Temperature: Exothermic reactions require careful temperature control. Run experiments at different temperatures to understand the impact on reaction rate and selectivity.

-

Addition Rate: Slow addition of the borane reagent is often crucial to control the exotherm and prevent side reactions.

-

Solvent: Evaluate different solvents (e.g., THF, Toluene, DME) for their impact on solubility, reaction rate, and ease of work-up.

-

Concentration: Higher concentrations can increase throughput but may exacerbate heat transfer issues.

-

Phase 2: Pilot-Plant Scale-Up (0.1 - 1 kg Scale)

At this scale, the focus shifts to mimicking the conditions of a manufacturing plant and addressing physical challenges.

-

Key Challenges & Mitigation Strategies:

-

Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. What was easily controlled with an ice bath in the lab now requires a jacketed reactor with a thermal control unit. The rate of addition for exothermic steps must be recalculated based on the reactor's heat removal capacity.

-

Mixing: Efficient mixing is crucial for maintaining homogeneity and temperature distribution. The stirrer type (e.g., anchor, pitched-blade turbine) and agitation speed must be selected to ensure good mass transfer without causing excessive shear.

-

Material Transfer: Handling kilograms of corrosive and moisture-sensitive reagents requires specialized equipment like transfer pumps and closed-system charging ports to ensure operator safety and process integrity.

-

Work-up and Isolation: Quenching the reaction, phase separations, and product isolation must be re-evaluated. For example, a separatory funnel extraction in the lab is replaced by a multi-step process in the reactor involving pumping layers.

-

Diagram: Scale-Up Workflow

The following diagram illustrates the logical progression from laboratory development to pilot-scale production.

Caption: A workflow diagram illustrating the key stages and considerations in scaling a chemical process from the laboratory to pilot production.

Phase 3: Process Analytical Technology (PAT) Integration

For robust manufacturing, integrating Process Analytical Technology (PAT) is crucial. PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[19][20][21] Instead of waiting for the reaction to finish and then testing a sample, PAT tools monitor the reaction in real-time.

-

Potential PAT Tools for this Process:

-

In-situ FTIR/Raman Spectroscopy: Can monitor the disappearance of the ketone's carbonyl peak and the appearance of the product's characteristic peaks, providing real-time kinetic data.

-

Automated Sampling with Online HPLC: An automated system can draw samples from the reactor at set intervals, dilute them, and inject them into an HPLC to monitor the conversion and formation of impurities.

-

Detailed Experimental Protocols

Reaction: Asymmetric reduction of acetophenone to (S)-1-phenylethanol.

Safety Precaution: All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen). Full personal protective equipment (PPE) is mandatory. Borane reagents are flammable and react violently with water. 2-(2-Methylbutylamino)ethanol is corrosive.

Protocol 1: Laboratory Scale (10 g)

-

Reactor Setup: Equip a 250 mL, three-necked, round-bottomed flask with a magnetic stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet.

-

Catalyst Formation:

-

Charge the flask with 2-(2-Methylbutylamino)ethanol (0.65 g, 5.0 mmol, 0.1 equiv) and anhydrous THF (20 mL).

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add 1.0 M Borane-THF complex solution (5.0 mL, 5.0 mmol, 0.1 equiv) dropwise via the dropping funnel over 10 minutes, maintaining the internal temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate flask, dissolve acetophenone (6.0 g, 50 mmol, 1.0 equiv) in anhydrous THF (30 mL).

-

Add the acetophenone solution to the dropping funnel.

-

Add the acetophenone solution to the reactor dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Simultaneously, begin the dropwise addition of 1.0 M Borane-THF complex solution (55 mL, 55 mmol, 1.1 equiv) from a second dropping funnel, ensuring the addition is complete at the same time as the ketone.

-

-

Reaction Monitoring:

-

Stir the reaction at 0-5 °C. Monitor the reaction progress every hour by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC.

-

Once the reaction is complete (typically 2-4 hours), proceed to the work-up.

-

-

Work-up and Isolation:

-

Slowly and carefully quench the reaction by adding methanol (10 mL) dropwise, keeping the temperature below 10 °C to control gas evolution.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Add 1 M HCl (50 mL) and ethyl acetate (50 mL). Stir and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude oil by vacuum distillation or column chromatography to obtain (S)-1-phenylethanol. Determine yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Pilot-Plant Scale (1.0 kg)

-

Reactor Setup: Use a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer (pitched-blade turbine), a thermocouple, two addition funnels connected to sealed charging lines, a nitrogen inlet, and a condenser.

-

Catalyst Formation:

-

Inert the reactor by purging with nitrogen.

-

Charge 2-(2-Methylbutylamino)ethanol (108 g, 0.82 mol, 0.1 equiv) and anhydrous THF (3.0 L) into the reactor.

-

Set the jacket temperature to -5 °C to cool the contents to 0-5 °C.

-

Slowly add 1.0 M Borane-THF complex solution (0.82 L, 0.82 mol, 0.1 equiv) via a charging line over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir the solution for 30 minutes at 0-5 °C.

-

-

Reduction:

-

Prepare a solution of acetophenone (1.0 kg, 8.2 mol, 1.0 equiv) in anhydrous THF (5.0 L).

-

Charge this solution and the main 1.0 M Borane-THF complex solution (9.0 L, 9.0 mol, 1.1 equiv) to their respective addition vessels.

-

Using calibrated pumps, add both solutions simultaneously to the reactor over 2-3 hours. The addition rate should be controlled to maintain the internal temperature between 0-5 °C. The reactor's thermal control unit is critical here.

-

-

Reaction Monitoring:

-

Stir the reaction at 0-5 °C. Use an in-situ FTIR probe to monitor the disappearance of the acetophenone C=O stretch (~1685 cm⁻¹). Alternatively, use an automated online HPLC system for IPCs every 30 minutes.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully quench by the slow, subsurface addition of methanol (1.5 L) via a dip tube. The addition rate must be controlled to manage the rate of hydrogen evolution, which should be vented through the condenser to a safe location. Maintain the batch temperature below 10 °C.

-

Warm the batch to 20-25 °C and stir for 1 hour.

-

Distill off the THF under reduced pressure directly from the reactor.

-

Add 1 M HCl (8 L) and ethyl acetate (8 L). Stir for 15 minutes, then stop agitation and allow the layers to settle for 30 minutes.

-

Transfer the lower aqueous layer to a separate vessel.

-

Back-extract the aqueous layer with ethyl acetate (2 x 4 L).

-

Combine all organic layers in the reactor, wash with brine (4 L), and then transfer the final organic solution through an in-line filter to a clean vessel for final concentration.

-

-

Purification: Purify the resulting crude oil by vacuum distillation using a distillation setup appropriate for the scale.

Diagram: Hypothetical Reaction Pathway

Caption: The role of 2-(2-Methylbutylamino)ethanol in the borane-mediated asymmetric reduction of acetophenone to (S)-1-phenylethanol.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low Conversion | - Insufficient reducing agent.- Deactivated catalyst (moisture).- Reaction temperature too low. | - Confirm stoichiometry of borane.- Ensure all reagents and solvents are anhydrous. Use freshly opened bottles.- Increase reaction temperature slightly or allow for longer reaction time. |

| Low Enantiomeric Excess (% ee) | - Impure chiral amino alcohol.- Reaction temperature too high.- Catalyst loading too low. | - Check the purity of the amino alcohol.- Maintain strict temperature control during addition and reaction.- Increase the catalyst loading (e.g., from 0.1 to 0.15 equiv). |

| Uncontrolled Exotherm / Gas Evolution | - Addition rate of borane or quench solvent (methanol) is too fast.- Inefficient cooling. | - Reduce the addition rate immediately.- Ensure the reactor's cooling system is functioning correctly and is set to the appropriate temperature. |

| Difficult Phase Separation during Work-up | - Emulsion formation.- pH of the aqueous layer is not optimal. | - Add a small amount of brine to help break the emulsion.- Ensure the aqueous layer is sufficiently acidic (pH 1-2) during the initial extraction. |

References

- Google Patents.US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

PubChem - NIH. 2-(Dibutylamino)ethanol.[Link]

-

Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.[Link]

-

YouTube. Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes.[Link]

-

PubChem - NIH. 2-(Methylamino)ethanol.[Link]

-

CPI. 6 key challenges when scaling up sustainable chemical processes.[Link]

-

Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.[Link]

-

Milestone Development Services. Process Analytical Technology: Enhancing Pharma Development.[Link]

-

ACS Publications - Chemical Reviews. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[Link]

-

Journal of Visualized Experiments. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine.[Link]

-

ACS Publications - The Journal of Organic Chemistry. Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols.[Link]

-

SCI. Boron Reagents for Asymmetric Synthesis.[Link]

-

Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE.[Link]

-

PubChem - NIH. 2-(N-Methyl-N-butylamino)ethanol.[Link]

-

RSC Publishing. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.[Link]

-

U.S. Food and Drug Administration. PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-aminoethylamino)ethanol.[Link]

-

EPIC Systems. 8 Key Challenges To Pilot Plant Scale-Up.[Link]

-

ACS Publications - Organic Letters. A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines.[Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]

-

ACS Publications - The Journal of Organic Chemistry. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides.[Link]

-

Chemistry Stack Exchange. Synthesizing 2-methyl-2-butanol.[Link]

-

ACS Publications - The Journal of Organic Chemistry. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.[Link]

-

Wikipedia. Enantioselective reduction of ketones.[Link]

-

National Center for Biotechnology Information. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.[Link]

-

SpringerLink. Challenges of scaling up chemical processes (based on real life experiences).[Link]

-

RSC Publishing. Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes.[Link]

-

Semantic Scholar. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.[Link]

-

Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis.[Link]

-

HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.[Link]

-

SciSpace. The boron approach to asymmetric synthesis.[Link]

-

Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]

-

MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.[Link]

-

Innopharma Technology. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry.[Link]

-

Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.[Link]

-

ACS Publications - Organic Letters. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B–O Transborylation.[Link]

Sources

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]

- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 10. reddit.com [reddit.com]

- 11. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]

- 12. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chemos.de [chemos.de]

- 17. carlroth.com [carlroth.com]

- 18. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]

- 19. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]

- 20. fda.gov [fda.gov]

- 21. longdom.org [longdom.org]

Troubleshooting & Optimization

troubleshooting guide for 2-(2-Methylbutylamino)ethanol in chiral resolution

Topic: Troubleshooting Guide for Chiral Resolution Product Class: Chiral Resolving Agents (Amino Alcohols) Document ID: TS-MBAE-001

Introduction: The Mechanic of Action

Welcome to the technical support hub for 2-(2-Methylbutylamino)ethanol . You are likely using this agent to resolve chiral carboxylic acids (e.g., ibuprofen, naproxen, mandelic acid derivatives) via diastereomeric salt formation .

This molecule is a chiral secondary amino alcohol . Its efficacy relies on two synergistic features:[1]

-

The Basic Nitrogen: Protonates to form an ionic bond with your target acid.

-

The Hydroxyl Group: Provides secondary hydrogen-bonding interactions that rigidify the crystal lattice, often creating a sharper solubility difference between the

and

However, this same hydroxyl group increases the risk of supersaturation and oiling out . This guide addresses those specific physical chemistry challenges.

Module 1: Critical Troubleshooting (The "Oiling Out" Crisis)

User Issue: "I mixed my racemate and the resolving agent, but instead of crystals, a thick oil formed at the bottom of the flask."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . The system has entered a "metastable zone" where the energy barrier to form an amorphous oil is lower than the barrier to form an ordered crystal lattice. This is common with amino alcohols due to their high hydrogen-bonding potential.

The Fix: The "Cloud Point" Protocol

Do not cool the reaction further; this will only harden the oil. Follow this logic path:

Step 1: Re-dissolution

-

Heat the mixture back to reflux until the oil dissolves completely into a homogeneous solution.

Step 2: Solvent Modification (The Polarity Shift)

-

If you used a pure non-polar solvent (e.g., Toluene, Hexane): The salt is likely too insoluble. Add a co-solvent like 2-Propanol (IPA) or Ethanol (5–10% v/v).

-

If you used a pure polar solvent (e.g., Ethanol, Methanol): The salt is too soluble, leading to high supersaturation. Add an anti-solvent (e.g., MTBE or Heptane ) dropwise at reflux until a slight turbidity persists.

Step 3: The "Seeding" Bypass

-

Cool the solution very slowly (1°C/min) to exactly 5–10°C below the saturation temperature.

-

CRITICAL: Add seed crystals of the pure diastereomeric salt (if available) or scratch the glass wall vigorously.

-

Why? Seeding bypasses the nucleation energy barrier, allowing the system to skip the "oil" phase and go straight to the "crystal" phase.[2]

Module 2: Optimization (Low Yield or Low ee)

User Issue: "I got crystals, but the yield is 20% (theoretical is 50%) or the enantiomeric excess (ee) is stuck at 80%."

Strategy A: The Pope-Peachy Method (Cost & Efficiency)

If your resolution is inefficient, you may be using too much resolving agent. The Pope-Peachy method replaces half of the expensive chiral base with a cheap achiral base.[3]

-

Standard Protocol: 1.0 eq Racemic Acid + 1.0 eq Chiral Amine.

-

Pope-Peachy Protocol: 1.0 eq Racemic Acid + 0.5 eq Chiral Amine + 0.5 eq NaOH (or Triethylamine) .

Mechanism: The chiral amine selectively precipitates the less soluble diastereomer.[3] The achiral base keeps the unwanted enantiomer in solution as a highly soluble sodium/ammonium salt. This sharpens the separation and doubles the theoretical capacity of your chiral agent.

Strategy B: Double-Recrystallization

If ee is <95%, do not discard the solid.

-

Dissolve the salt in the minimum amount of boiling solvent (usually Ethanol/Water mixtures).

-

Cool slowly.

-

The eutectic composition usually ensures that the crystals enrich significantly in the second pass.

Module 3: Recovery of the Resolving Agent

User Issue: "This reagent is expensive. How do I recover it for re-use?"

2-(2-Methylbutylamino)ethanol is chemically stable and can be recycled indefinitely if treated gently.

Protocol:

-

Liberation: Take the purified diastereomeric salt (or the mother liquor for the other enantiomer).

-

Basification: Suspend in water and add 20% NaOH until pH > 12. The amino alcohol will separate as an organic layer or oil.

-

Extraction: Extract 3x with Dichloromethane (DCM) or MTBE . (Avoid Ethyl Acetate, as amino alcohols can undergo transamidation with esters at high temperatures).

-

Drying: Dry over

and evaporate. -

Purification (Optional): If the recovered oil is colored, perform a vacuum distillation (bulb-to-bulb) to restore purity.

Visualizing the Logic

Figure 1: The Resolution Decision Tree

Use this flowchart to navigate your experiment.

Caption: Decision matrix for handling phase behavior during diastereomeric salt formation.

FAQ: Frequently Asked Questions

Q: Can I use this agent for resolving chiral alcohols? A: Not directly. 2-(2-Methylbutylamino)ethanol is a base . It resolves acids .[4][5][] To resolve an alcohol, you would first need to derivatize the alcohol with a linker (like succinic anhydride) to create a "hemisuccinate" acid, which can then be resolved using this amine.

Q: What is the molar equivalent ratio I should start with? A: Start with 1.0 equivalent of amine to 1.0 equivalent of acid. If no crystals form, switch to the 0.5 equivalent method (Pope-Peachy) to force the less soluble salt out of solution.

Q: Why is the recovered amine slightly yellow? A: Trace oxidation of the amine or impurities from the racemate. This usually does not affect the resolution performance, but vacuum distillation is recommended if the color deepens to amber.

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on chiral resolution physics and diastereomeric salts).

-

Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic substances. Journal of the Chemical Society, Transactions, 75, 1066. (Original description of the half-quantity method).

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of specific resolution protocols).

- Saigo, K., et al. (1980). Optical Resolution of Chiral Acids using Amino Alcohols. Bulletin of the Chemical Society of Japan. (General mechanisms for amino-ethanol based resolutions).

Sources

Technical Support Center: Managing Exothermic Reactions Involving 2-(2-Methylbutylamino)ethanol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(2-Methylbutylamino)ethanol. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for managing exothermic reactions involving this versatile secondary aminoalcohol. Our goal is to ensure the safety and success of your experiments by combining fundamental chemical principles with practical, field-proven insights.

Introduction: Understanding the Reactivity of 2-(2-Methylbutylamino)ethanol

2-(2-Methylbutylamino)ethanol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure makes it a valuable building block in organic synthesis. However, the presence of the basic amine group means that many of its reactions, particularly with acids or electrophilic reagents, can be significantly exothermic. An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases with temperature, generating heat faster than it can be removed. This can result in a rapid increase in pressure, boiling of solvents, and potential vessel rupture.[1][2] Proper understanding and control of these exothermic events are paramount for safe and reproducible experimentation.

This guide provides a series of frequently asked questions and troubleshooting scenarios to help you navigate the challenges of working with 2-(2-Methylbutylamino)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Safety

Q1: What are the primary hazards associated with 2-(2-Methylbutylamino)ethanol?

A1: Based on available data, 2-(2-Methylbutylamino)ethanol is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3] Due to its aminoalcohol structure, it is a corrosive substance. Direct contact with skin and eyes should be strictly avoided by using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]

Q2: What are the known chemical incompatibilities of 2-(2-Methylbutylamino)ethanol?

Managing Exothermic Reactions

Q3: I am planning a reaction involving the neutralization of 2-(2-Methylbutylamino)ethanol with a strong acid. How can I control the expected exotherm?

A3: The neutralization of an amine with a strong acid is a highly exothermic process, with a heat of neutralization for strong acid-strong base reactions typically in the range of -57 to -58 kJ/mol.[8][9] To manage this, a systematic approach is crucial:

-